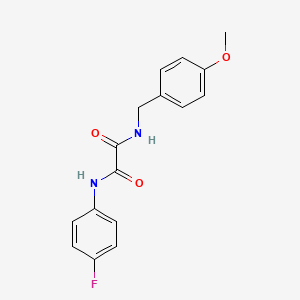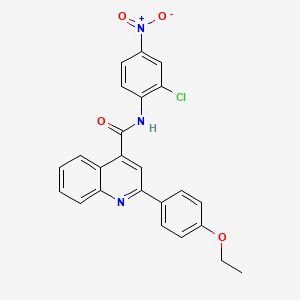
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as FMeBzD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and exhibits a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anticonvulsant, and analgesic effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In epilepsy research, this compound has been found to exhibit anticonvulsant effects in animal models. In pain management, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood yet. However, it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been found to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-6. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has several advantages for lab experiments. It exhibits a high degree of selectivity and specificity, which makes it a useful tool for studying the role of specific neurotransmitters and ion channels in various diseases. In addition, this compound has a low toxicity profile, which makes it a safe compound to use in animal models. However, this compound also has some limitations. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. In addition, this compound has poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide research. One possible direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. In addition, future research could focus on developing novel formulations of this compound that improve its solubility and bioavailability. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been shown to have anticancer, anticonvulsant, and analgesic effects. This compound has several advantages for lab experiments, including its high degree of selectivity and specificity and low toxicity profile. However, it also has some limitations, such as its short half-life and poor solubility in water. Future research could focus on investigating its potential therapeutic applications in other diseases and optimizing the synthesis method to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction between 4-fluoroaniline and 4-methoxybenzylamine in the presence of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with ethylenediamine to obtain the final product. This method has been optimized to achieve a high yield and purity of this compound.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-8-2-11(3-9-14)10-18-15(20)16(21)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFJKHZESACHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)



![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)